molecular formula C24H31N3O4S B7561691 [4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B7561691
M. Wt: 457.6 g/mol
InChI Key: UKWVUXKINKMTDB-UHFFFAOYSA-N
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Description

[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, sulfonyl, phenyl, methoxyphenyl, and piperazine groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of azepane with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonyl azepane with a methoxyphenyl piperazine derivative. The final step involves the formation of the methanone linkage under controlled conditions, such as using a base catalyst and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone
  • [4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone
  • [4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, [4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-31-22-10-8-21(9-11-22)25-16-18-26(19-17-25)24(28)20-6-12-23(13-7-20)32(29,30)27-14-4-2-3-5-15-27/h6-13H,2-5,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWVUXKINKMTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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